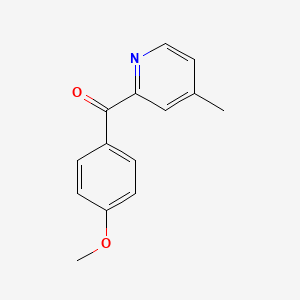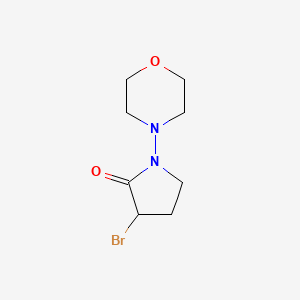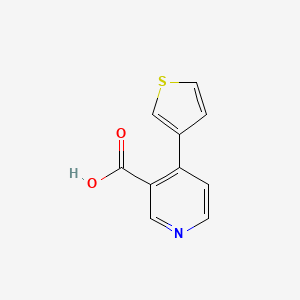![molecular formula C9H19NO2 B1453078 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine CAS No. 1220030-07-8](/img/structure/B1453078.png)
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
Overview
Description
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 g/mol .
Synthesis Analysis
The synthesis of pyrrolidines, such as 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of a chiral amine-derived iridacycle complex to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Molecular Structure Analysis
The molecular structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine comprises of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Pyrrolidines, including 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, can be prepared from simple materials such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine include its molecular weight of 173.25 g/mol . Further details such as its density, melting point, and boiling point are not available in the retrieved data.Scientific Research Applications
Nano-Carrier Systems
The compound has been utilized in the synthesis of star-shaped copolymers which can self-assemble into micelles in aqueous solutions . These micelles can act as nano-carriers, potentially useful for drug delivery systems where they can encapsulate therapeutic agents and release them at targeted sites within the body.
Nano-Reactor Applications
The self-assembly behavior of the star-shaped copolymers also allows them to function as nano-reactors . This application is significant in the field of nanotechnology for reactions at the nanoscale, which can lead to the production of novel materials with unique properties.
Smart Materials
Incorporation into smart materials is another application. The compound’s derivatives have shown promise in the development of materials that can respond to environmental stimuli, such as temperature changes, and alter their properties accordingly .
Biomedical Fields
The thermo-responsive nature of the polymers derived from this compound suggests their use in biomedical fields . They could be used in creating smart therapeutic systems that respond to the physiological conditions of the human body, such as temperature-sensitive drug release.
Biosensors
Materials developed from this compound have potential applications in biosensors . These biosensors can detect biological information and convert it into an electrical signal, which is essential for medical diagnostics and environmental monitoring.
Energy Storage Devices
The compound has been linked to the synthesis of materials for batteries and supercapacitors . These energy storage devices benefit from the compound’s ability to facilitate ion transport, which is crucial for improving the efficiency and capacity of such devices.
Mechanism of Action
Safety and Hazards
The safety data sheet for related compounds suggests that they may be combustible and may damage the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-5-3-9-2-4-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWQLMDRJDEBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)


![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)


![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)


